REACTION_SMILES
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[CH3:12][C:13]1([CH3:31])[O:14][c:15]2[c:16]([cH:25][c:26]([C:29]#[N:30])[cH:27][cH:28]2)[CH:17]([c:19]2[n:20][cH:21][cH:22][cH:23][cH:24]2)[CH2:18]1.[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([C:7]([O:8][OH:10])=[O:9])[cH:11]1.[Cl:32][CH2:33][Cl:34]>>[O-:9][n+:20]1[c:19]([CH:17]2[c:16]3[c:15]([cH:28][cH:27][c:26]([C:29]#[N:30])[cH:25]3)[O:14][C:13]([CH3:12])([CH3:31])[CH2:18]2)[cH:24][cH:23][cH:22][cH:21]1
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Name
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CC1(C)CC(c2ccccn2)c2cc(C#N)ccc2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(c2ccccn2)c2cc(C#N)ccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC1(C)CC(c2cccc[n+]2[O-])c2cc(C#N)ccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |